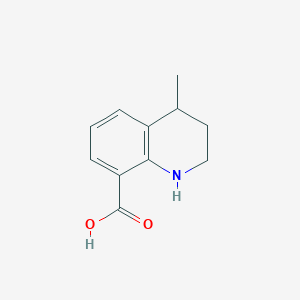

4-(Azetidin-3-ylsulfonyl)morpholine

概要

説明

“4-(Azetidin-3-ylsulfonyl)morpholine” is a chemical compound . It is a colorless to yellow sticky oil to semi-solid substance . The IUPAC name for this compound is 4-(3-azetidinyl)morpholine .

Synthesis Analysis

Morpholines, including “4-(Azetidin-3-ylsulfonyl)morpholine”, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “4-(Azetidin-3-ylsulfonyl)morpholine” is C7H14N2O . The InChI code for this compound is 1S/C7H14N2O/c1-3-10-4-2-9(1)7-5-8-6-7/h7-8H,1-6H2 .Chemical Reactions Analysis

The reactivity of morpholines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

“4-(Azetidin-3-ylsulfonyl)morpholine” has a molecular weight of 142.2 . It is stored at a temperature of 2-8°C . The physical form of this compound is a colorless to yellow sticky oil to semi-solid .科学的研究の応用

Pharmaceutical Research

Morpholine and its analogs, including “4-(Azetidin-3-ylsulfonyl)morpholine”, are often explored for their potential in pharmaceutical applications. They can serve as pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction. The fusion of morpholine with other pharmacophores can lead to new compounds with potential antiplasmodial activity, which is crucial in the fight against malaria .

Nucleoside Analog Synthesis

Morpholino nucleosides are analogs of natural nucleosides and have significant importance in medicinal chemistry, particularly as antiviral agents. The synthesis process of these nucleosides often involves morpholine derivatives as intermediates or key components .

Stereoselective Synthesis

The stereoselective synthesis of morpholines is an important area of research due to the chirality and biological activity of these compounds. “4-(Azetidin-3-ylsulfonyl)morpholine” could be involved in such syntheses, particularly in transition metal-catalyzed reactions that require precise control over the stereochemistry .

Catalysis Research

Morpholine derivatives can act as ligands in catalytic systems, particularly in Lewis acid-catalyzed reactions. This property can be utilized in various synthetic transformations, including those involving “4-(Azetidin-3-ylsulfonyl)morpholine” as a potential catalyst or ligand .

Chemical Diversity Generation

The structural diversity of morpholine analogs makes them valuable in generating chemical libraries for drug discovery. By combining different pharmacophores with morpholine, researchers can create a wide array of new compounds with varied biological activities .

Material Science Applications

In material science, morpholine derivatives can be used to modify surface properties or as building blocks for complex polymers. The specific characteristics of “4-(Azetidin-3-ylsulfonyl)morpholine” might make it suitable for such applications.

Synthesis of the new analogs of morpholine and their antiplasmodial activity Synthesis of morpholino nucleosides starting from… Recent progress in the synthesis of morpholines

Safety and Hazards

将来の方向性

作用機序

Target of Action

Morpholine derivatives have been widely employed to enhance the potency of numerous bioactive molecules .

Mode of Action

Morpholine-modified ruthenium-based agents have been shown to destroy the bacterial membrane and induce reactive oxygen species (ros) production in bacteria .

Biochemical Pathways

It is known that azetidine, a four-membered polar heterocycle, exhibits great challenges in its chemical synthesis and biosynthesis .

Pharmacokinetics

The compound is described as a colorless to yellow sticky oil to semi-solid substance, suggesting that its physical form may influence its bioavailability .

Result of Action

Morpholine-modified ruthenium-based agents have been shown to possess excellent bactericidal efficacy and can overcome bacterial resistance .

Action Environment

The compound is described as being stored at temperatures between 2-8°c, suggesting that temperature may be an important environmental factor influencing its stability .

特性

IUPAC Name |

4-(azetidin-3-ylsulfonyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c10-13(11,7-5-8-6-7)9-1-3-12-4-2-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZQZULVCNLUHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B1526279.png)

![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)

![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)